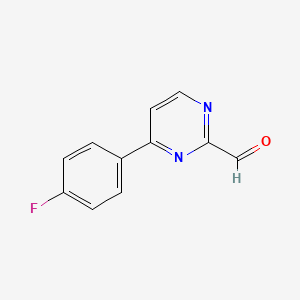
4-(4-Fluorophenyl)pyrimidine-2-carbaldehyde
Cat. No. B8491687
M. Wt: 202.18 g/mol
InChI Key: LKFUILYXMRJGGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09012651B2
Procedure details


DIBAL-H (3.62 mL, 3.62 mmol, 1.0 M in toluene) was slowly added to a suspension of Example 32A (700 mg, 3.01 mmol) in toluene (30 mL) at −75° C. After 2 hours, DIBAL-H (1.507 mL, 1.507 mmol, 1.0 M in toluene) was added to the reaction mixture and warmed slowly to ambient temperature overnight. The reaction was a clear orange-red solution and the methyl ester was consumed, yielding a mixture of aldehyde and alcohol. Additional DIBAL-H (1.507 mL, 1.507 mmol, 1.0 M in toluene) was added at ambient temperature. After 4 hours, the reaction was quenched with 5% acetic acid in water (200 mL), extracted twice with EtOAc (200 mL), washed with brine, dried over Na2SO4, filtered, and concentrated. The residue was chromatographed on a Grace Reveleris 12 g column, eluted with 0-60% EtOAc in dichloromethane (25 mL/min) to provide the title compound (62 mg, 0.307 mmol, 10.17% yield) as an off-white solid. MS (ESI+) m/z 234.8 (M+H-MeOH); 1H NMR (300 MHz, DMSO-d6) δ 10.04 (s, 1H), 9.12 (d, J=5.3, 1H), 8.38 (dd, J=9.0, 5.5, 2H), 8.32 (d, J=5.4, 1H), 7.45 (t, J=8.9, 2H).




[Compound]
Name
aldehyde
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

[Compound]
Name
alcohol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers


|
REACTION_CXSMILES
|
CC(C[AlH]CC(C)C)C.[F:10][C:11]1[CH:16]=[CH:15][C:14]([C:17]2[CH:22]=[CH:21][N:20]=[C:19]([C:23](OC)=[O:24])[N:18]=2)=[CH:13][CH:12]=1>C1(C)C=CC=CC=1>[F:10][C:11]1[CH:12]=[CH:13][C:14]([C:17]2[CH:22]=[CH:21][N:20]=[C:19]([CH:23]=[O:24])[N:18]=2)=[CH:15][CH:16]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
3.62 mL
|
|
Type
|
reactant
|
|
Smiles
|
CC(C)C[AlH]CC(C)C
|
|
Name
|
|
|
Quantity
|
700 mg
|
|
Type
|
reactant
|
|
Smiles
|
FC1=CC=C(C=C1)C1=NC(=NC=C1)C(=O)OC
|
|
Name
|
|
|
Quantity
|
30 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
Step Two
|
Name
|
|
|
Quantity
|
1.507 mL
|
|
Type
|
reactant
|
|
Smiles
|
CC(C)C[AlH]CC(C)C
|
Step Three
[Compound]
|
Name
|
aldehyde
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
[Compound]
|
Name
|
alcohol
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Four
|
Name
|
|
|
Quantity
|
1.507 mL
|
|
Type
|
reactant
|
|
Smiles
|
CC(C)C[AlH]CC(C)C
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the methyl ester was consumed
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
yielding
|
WAIT
|
Type
|
WAIT
|
|
Details
|
After 4 hours
|
|
Duration
|
4 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the reaction was quenched with 5% acetic acid in water (200 mL)
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted twice with EtOAc (200 mL)
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over Na2SO4
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue was chromatographed on a Grace Reveleris 12 g column
|
WASH
|
Type
|
WASH
|
|
Details
|
eluted with 0-60% EtOAc in dichloromethane (25 mL/min)
|
Outcomes


Product
Details
Reaction Time |
2 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC1=CC=C(C=C1)C1=NC(=NC=C1)C=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 0.307 mmol | |
| AMOUNT: MASS | 62 mg | |
| YIELD: PERCENTYIELD | 10.17% | |
| YIELD: CALCULATEDPERCENTYIELD | 10.2% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

